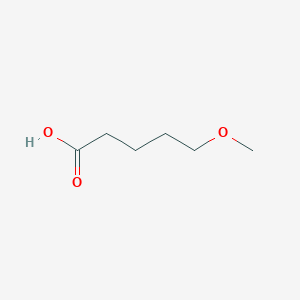

5-methoxypentanoic Acid

Description

The exact mass of the compound 5-methoxypentanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-methoxypentanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxypentanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECCQKBXUJUGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301433 | |

| Record name | 5-methoxypentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70160-05-3 | |

| Record name | 5-methoxypentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxypentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxypentanoic Acid

Introduction

5-Methoxypentanoic acid, a bifunctional organic molecule, serves as a valuable building block in the synthesis of a variety of more complex chemical entities. Its utility spans across the pharmaceutical and chemical industries, where it is often employed as an intermediate in the development of novel therapeutic agents and specialty chemicals. The presence of both a carboxylic acid and a terminal methoxy group within a five-carbon chain imparts unique chemical properties, allowing for a range of synthetic transformations. This guide provides a comprehensive overview of the primary synthetic routes to 5-methoxypentanoic acid, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the various methodologies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 5-methoxypentanoic acid is essential for its synthesis, purification, and characterization.

| Property | Value |

| Molecular Formula | C₆H₁₂O₃[1] |

| Molecular Weight | 132.16 g/mol [1] |

| IUPAC Name | 5-methoxypentanoic acid[1] |

| CAS Number | 70160-05-3[1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum of 5-methoxypentanoic acid is expected to show a broad singlet for the carboxylic acid proton around 10-12 ppm. A sharp singlet corresponding to the three protons of the methoxy group should appear between 3.3 and 3.8 ppm. The methylene group adjacent to the methoxy group would likely present as a triplet in the range of 3.4-3.6 ppm.[2]

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon, the methoxy carbon, and the four methylene carbons in the aliphatic chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A strong, sharp peak corresponding to the C=O stretch of the carbonyl group is expected between 1710 and 1760 cm⁻¹.[3][4][5]

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak, although it may be of low intensity. Common fragmentation patterns for carboxylic acids include the loss of an -OH group (M-17) and a -COOH group (M-45).[6]

Core Synthetic Strategies

Several viable synthetic routes to 5-methoxypentanoic acid have been established, each with its own set of advantages and limitations. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. This guide will explore four primary synthetic pathways.

Route 1: Oxidation of 5-Methoxypentan-1-ol

This is a straightforward and logical approach, capitalizing on the selective oxidation of a primary alcohol to a carboxylic acid. The readily available 5-methoxypentan-1-ol serves as the immediate precursor.

Reaction Scheme:

Caption: Direct oxidation of the primary alcohol to the carboxylic acid.

Causality and Mechanistic Insights:

The Jones oxidation is a classic and effective method for this transformation. The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent. The mechanism involves the formation of a chromate ester from the alcohol and chromic acid. Subsequent elimination, facilitated by a base (water), leads to the corresponding aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid. The acidic conditions of the Jones reagent ensure the complete oxidation to the carboxylic acid, preventing the isolation of the intermediate aldehyde.

Experimental Protocol: Jones Oxidation

Materials:

-

5-methoxypentan-1-ol

-

Jones reagent (Chromium trioxide, concentrated sulfuric acid, water)

-

Acetone

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Sodium bisulfite

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxypentan-1-ol in acetone. Cool the flask in an ice bath.

-

Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green/blue.

-

After the addition is complete, continue stirring at room temperature for 2 hours to ensure complete oxidation.

-

Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the green color disappears.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxypentanoic acid.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography.

| Parameter | Value |

| Reactant Ratio | 1 equivalent of alcohol to ~2.5 equivalents of CrO₃ |

| Temperature | 0-20°C during addition, then room temperature |

| Reaction Time | ~2 hours |

| Typical Yield | 70-85% |

Route 2: Nucleophilic Substitution via Williamson Ether Synthesis

This route constructs the methoxy ether linkage through a nucleophilic substitution reaction, a classic example of the Williamson ether synthesis. A suitable starting material is a pentanoic acid derivative bearing a leaving group at the 5-position, such as methyl 5-chlorovalerate.

Reaction Scheme:

Caption: Ring expansion and cleavage to form the final product.

The Baeyer-Villiger oxidation proceeds via the Criegee intermediate, formed by the nucleophilic attack of a peroxyacid on the protonated carbonyl of cyclopentanone. The subsequent rearrangement involves the migration of one of the alkyl groups to the adjacent oxygen atom, with the more substituted carbon having a higher migratory aptitude. In the case of cyclopentanone, either methylene group can migrate. The resulting lactone can then be ring-opened by a nucleophile like methoxide.

Materials:

-

Cyclopentanone

-

meta-Chloroperoxybenzoic acid (m-CPBA) or another peroxyacid

-

Dichloromethane

-

Sodium bicarbonate solution

-

Sodium methoxide in methanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Dissolve cyclopentanone in dichloromethane and cool in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

-

Dry the organic layer and concentrate to obtain crude δ-valerolactone.

-

Dissolve the crude lactone in a solution of sodium methoxide in methanol and reflux to effect ring-opening.

-

After the reaction is complete, add aqueous sodium hydroxide and continue to reflux to hydrolyze the ester.

-

Follow the workup procedure described in Route 2 (steps 6-10).

| Parameter | Value |

| Reactant Ratio | 1 equivalent of ketone to 1.1 equivalents of peroxyacid |

| Temperature | 0°C to room temperature for oxidation; Reflux for ring-opening |

| Reaction Time | Variable, monitor by TLC |

| Typical Yield | 60-75% over two steps |

From Tetrahydrofurfuryl Alcohol

This pathway involves the ring-opening of tetrahydrofurfuryl alcohol, which can be sourced from biomass, making it a potentially greener alternative. The reaction likely proceeds through a series of steps including dehydration, hydrogenation, and oxidation.

The conversion of tetrahydrofurfuryl alcohol to 5-methoxypentanoic acid is a multi-step process. One plausible pathway involves an acid-catalyzed ring-opening to form an unsaturated alcohol, which can then be hydrogenated. The resulting 1,5-pentanediol can be selectively monomethylated and then oxidized to the carboxylic acid. The specific conditions and catalysts are crucial for achieving good selectivity.

Route 4: Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. In this case, it would involve the alkylation of diethyl malonate with a suitable 3-carbon electrophile containing a methoxy group, followed by hydrolysis and decarboxylation.

Reaction Scheme:

Caption: Carbon chain extension followed by hydrolysis and decarboxylation.

Causality and Mechanistic Insights:

The α-protons of diethyl malonate are acidic and can be readily removed by a base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-methoxypropane in an Sₙ2 reaction. The resulting substituted malonic ester is then subjected to acidic hydrolysis, which converts the two ester groups into carboxylic acids. The resulting β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation to yield 5-methoxypentanoic acid. [7][8]

Experimental Protocol: Malonic Ester Synthesis

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

1-bromo-3-methoxypropane

-

Sulfuric acid

-

Diethyl ether

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel.

-

Add diethyl malonate dropwise to the stirred ethoxide solution.

-

After the addition is complete, add 1-bromo-3-methoxypropane dropwise and heat the mixture to reflux for several hours.

-

Cool the reaction mixture, and remove the ethanol under reduced pressure.

-

Add dilute sulfuric acid to the residue and heat to reflux to effect hydrolysis and decarboxylation.

-

After cooling, extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

| Parameter | Value |

| Reactant Ratio | 1 equivalent of diethyl malonate to 1 equivalent of base and 1 equivalent of alkyl halide |

| Temperature | Reflux |

| Reaction Time | 4-12 hours |

| Typical Yield | 50-65% |

Comparative Analysis of Synthetic Routes

| Route | Starting Materials | Key Advantages | Key Disadvantages |

| 1. Oxidation | 5-Methoxypentan-1-ol | High yield, direct conversion | Use of toxic chromium reagents |

| 2. Williamson Ether Synthesis | Methyl 5-chlorovalerate | Good yield, classic and reliable | Requires a pre-functionalized starting material |

| 3. Baeyer-Villiger | Cyclopentanone | Readily available starting material, elegant transformation | Multi-step, potential for side reactions |

| 4. Malonic Ester Synthesis | Diethyl malonate, 1-bromo-3-methoxypropane | Versatile, well-established | Can have moderate yields, multi-step process |

Conclusion

The synthesis of 5-methoxypentanoic acid can be achieved through several effective methodologies. The choice of the optimal route depends on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, and environmental and safety considerations. The oxidation of 5-methoxypentan-1-ol offers a direct and high-yielding approach, though it involves the use of hazardous chromium reagents. The Williamson ether synthesis and malonic ester synthesis are robust and well-understood methods that provide reliable access to the target molecule. The Baeyer-Villiger oxidation of cyclopentanone represents an interesting and creative approach from a simple cyclic precursor. For researchers and drug development professionals, a thorough evaluation of these synthetic strategies will enable the selection of the most appropriate method to meet their specific needs.

References

-

PubChem. 5-methoxypentanoic acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Cyclooctanone. [Link]

-

Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

OSTI.GOV. Ring-Opening Reaction of Furfural and Tetrahydrofurfuryl Alcohol on Hydrogen-Predosed Iridium(1 1 1) and Cobalt/Iridium(. [Link]

-

Professor Dave Explains. Baeyer-Villiger Oxidation. YouTube. [Link]

-

ResearchGate. Ring-opening reaction of furfural and tetrahydrofurfuryl alcohol on hydrogen pre-dosed Ir(111) and Co/Ir(111) surfaces. [Link]

-

ResearchGate. Preparation of methoxyphenols by Baeyer-Villiger oxidation of methoxy-benzaldehydes. [Link]

- Google Patents. Preparation method of 2-methoxypropandioic acid ethyl methyl ester.

-

Grokipedia. Malonic ester synthesis. [Link]

-

ResearchGate. 1 H and 13 C NMR Data of Compound 5 (DMSO-d 6 , at 400 MHz for 1 H and... [Link]

-

YouTube. MASS SPECTROMETRY PART 7 - FRAGMENTATION IN CARBOXYLIC ACIDS. [Link]

-

PubMed. ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents With Application to Site-Selective Heterobifunctional Cross-Linkers. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

PatSnap. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

-

MDPI. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

-

MDPI. Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. [Link]

-

Sciencemadness.org. Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Cahoon Lab. FAMES-sodium methoxide method. [Link]

-

ResearchGate. (PDF) SYNTHESIS OF MALONIC ACID ESTERS. [Link]

-

Royal Society of Chemistry. Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. [Link]

-

The Organic Chemistry Tutor. Malonic Ester Synthesis. YouTube. [Link]

-

Organic Syntheses. 4. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

National Institutes of Health. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

Royal Society of Chemistry. Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. [Link]

-

Wikipedia. Baeyer–Villiger oxidation. [Link]

-

University of Colorado Boulder. Table of IR Absorptions. [Link]

-

National Institutes of Health. Lipase-mediated Baeyer–Villiger oxidation of benzylcyclopentanones in ester solvents and deep eutectic solvents. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

Sources

- 1. 5-methoxypentanoic Acid | C6H12O3 | CID 285825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. grokipedia.com [grokipedia.com]

The Biological Profile of 5-Methoxypentanoic Acid: A Technical Guide for Researchers

Introduction

5-Methoxypentanoic acid (5-MPA) is a carboxylic acid with the chemical formula C₆H₁₂O₃.[1][2][3] Structurally, it is a five-carbon chain with a terminal carboxylic acid group and a methoxy group at the fifth carbon.[1] While not extensively studied for its own intrinsic biological activities, 5-MPA has emerged as a noteworthy molecule in metabolic studies and as a versatile building block in synthetic chemistry.[1] This guide provides a comprehensive overview of the current understanding of 5-MPA's biological relevance, its chemical properties, and outlines experimental approaches for its further investigation.

Chemical and Physical Properties

A thorough understanding of 5-methoxypentanoic acid's chemical and physical properties is fundamental to designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| IUPAC Name | 5-methoxypentanoic acid | [2] |

| CAS Number | 70160-05-3 | [2] |

| XLogP3 | 0.4 | [2] |

| Solubility | Good solubility in polar protic (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO). Moderate solubility in dichloromethane and chloroform. Limited solubility in nonpolar solvents like hexane. | [1] |

Known Biological Roles and Metabolic Significance

Currently, the primary biological context for 5-methoxypentanoic acid is as a metabolite. This metabolic role is crucial for understanding its potential interactions within biological systems.

Metabolite of Lomefloxacin

One of the key identifications of 5-MPA in a biological system is as a metabolite of the anti-inflammatory drug Lomefloxacin in rats.[1] This finding suggests that the metabolic pathways responsible for the breakdown of Lomefloxacin involve processes that lead to the formation of 5-MPA. Understanding this metabolic fate is critical for evaluating the long-term effects and potential side effects of Lomefloxacin.[1]

Bacterial Metabolism

5-MPA has also been identified as a metabolite of the amino acid L-leucine in certain bacteria.[1] This indicates its potential involvement in microbial amino acid metabolism. Further research in this area could elucidate novel bacterial metabolic pathways and potentially identify new targets for antimicrobial agents.

Potential Biological Activities and Mechanistic Hypotheses

While direct evidence for the primary biological activity of 5-MPA is limited, its structure allows for the formulation of several hypotheses that warrant further investigation. Preliminary research suggests potential interactions with various metabolic pathways and neurotransmitter systems.[1]

Interaction with Metabolic Pathways

Given its nature as a carboxylic acid and its involvement in amino acid and drug metabolism, 5-MPA could potentially interact with enzymes and receptors within central metabolic pathways. For instance, it could act as a competitive or non-competitive inhibitor of enzymes that process structurally similar endogenous molecules.

Neurotransmitter System Interactions

The potential for 5-methoxypentanoic acid to interact with neurotransmitter systems is an area of interest that requires further exploration.[1] Its structure, a short-chain fatty acid with a methoxy group, could potentially allow it to cross the blood-brain barrier and interact with receptors or enzymes involved in neurotransmission.

Experimental Protocols for Investigating Biological Activity

To elucidate the potential biological activities of 5-methoxypentanoic acid, a systematic approach employing a variety of in vitro and in vivo assays is necessary.

In Vitro Enzyme Inhibition Assays

Objective: To determine if 5-MPA can inhibit the activity of specific enzymes involved in metabolic or signaling pathways.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme. Prepare a stock solution of the enzyme and its specific substrate in an appropriate assay buffer.

-

Compound Preparation: Prepare a stock solution of 5-methoxypentanoic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Procedure: In a microplate, combine the enzyme, substrate, and varying concentrations of 5-MPA. Include appropriate controls (no enzyme, no substrate, no inhibitor).

-

Data Acquisition: Measure the enzyme activity over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of 5-MPA. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays for Cytotoxicity and Proliferation

Objective: To assess the effect of 5-MPA on cell viability and proliferation in various cell lines.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cell lines (e.g., cancer cell lines, normal cell lines) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 5-methoxypentanoic acid. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Viability/Proliferation Assay: Perform a standard assay such as the MTT, XTT, or CellTiter-Glo assay to measure cell viability or proliferation.

-

Data Analysis: Plot the cell viability against the concentration of 5-MPA to determine the EC50 value.

Visualization of Research Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of the biological activity of 5-methoxypentanoic acid.

Caption: A workflow for investigating the biological activity of 5-MPA.

Synthetic Approaches

The availability of pure 5-methoxypentanoic acid is essential for reproducible biological studies. Several synthetic routes have been established.

-

Alkylation of Carboxylic Acids: This method involves the reaction of a precursor carboxylic acid with methanol in the presence of a suitable alkylating agent.[1]

-

Oxidation of Alcohols: The corresponding alcohol, 5-methoxypentan-1-ol, can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield the carboxylic acid.[1]

-

Direct Methoxylation: A more direct approach could involve the methoxylation of pentanoic acid derivatives under specific reaction conditions that favor the addition of a methoxy group.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-methoxypentanoic acid is classified as follows:

-

H315: Causes skin irritation[2]

-

H318: Causes serious eye damage[2]

-

H335: May cause respiratory irritation[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

5-Methoxypentanoic acid is a molecule with established roles in metabolism and as a synthetic intermediate.[1] While its primary biological activities are not yet fully elucidated, its chemical structure and known metabolic interactions suggest several avenues for future research. A systematic investigation employing the in vitro and in vivo methodologies outlined in this guide will be instrumental in uncovering the full biological potential of this compound. The exploration of its effects on metabolic and neurological pathways, in particular, may yield valuable insights for drug discovery and development.

References

-

PubChem. (n.d.). 5-methoxypentanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Methoxypentanoic Acid: Exploring its Elusive Natural Occurrence and Biosynthetic Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypentanoic acid, a C6-ether-linked carboxylic acid, presents a curious case in the study of natural products. While not widely documented as a common metabolite, its potential origins and biological significance warrant a closer examination. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural occurrence of 5-methoxypentanoic acid. It delves into its putative biosynthetic pathway, primarily focusing on its proposed origin from L-leucine metabolism in certain bacteria. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, derivatization, and analytical identification of 5-methoxypentanoic acid from microbial cultures, emphasizing the critical role of rigorous analytical techniques in natural product discovery. This document is intended to serve as a foundational resource for researchers investigating novel fatty acid metabolites and their potential applications.

Introduction: The Enigma of 5-Methoxypentanoic Acid

5-Methoxypentanoic acid (5-MPA) is a saturated six-carbon fatty acid distinguished by a methoxy group at the terminal (C5) position. Its structure, combining a carboxylic acid head with an ether linkage in the alkyl chain, suggests potential for unique chemical properties and biological activities. While synthetic routes to 5-MPA are established, its presence in nature is not well-documented, making it a subject of interest for natural product chemists and biochemists.

Preliminary research and secondary sources suggest that 5-methoxypentanoic acid may arise as a secondary metabolite from microbial processes[1]. Specifically, it has been indicated as a metabolite of the branched-chain amino acid L-leucine in some bacteria[1]. This guide will explore this proposed connection, offering a scientifically grounded, albeit hypothetical, biosynthetic pathway. Understanding the natural sources and biosynthesis of such modified fatty acids is crucial for uncovering novel bioactive compounds and for the metabolic engineering of microorganisms to produce valuable chemicals.

Documented and Putative Natural Occurrences

The natural occurrence of 5-methoxypentanoic acid appears to be rare. Unlike more common fatty acids, it is not a frequently reported constituent of plant essential oils, fruit volatiles, or animal tissues. The primary indication of its natural origin comes from its identification as a microbial metabolite.

Table 1: Documented and Proposed Occurrences of 5-Methoxypentanoic Acid

| Source Category | Specific Organism/System | Compound Form | Evidence Level | Reference |

| Microbial | Certain unspecified bacteria | 5-Methoxypentanoic acid | Secondary Source | [1] |

| Metabolism | Rats (as a metabolite of Lomefloxacin) | 5-Methoxypentanoic acid | Primary Research | [1] |

It is crucial to note that one of the few mentions of 5-methoxypentanoic acid as a bacterial metabolite of L-leucine is found in a commercially available product description, which does not cite a primary research article[1]. This underscores the need for further research to isolate and identify the specific microorganisms responsible for its production and to confirm its natural occurrence unequivocally.

Proposed Biosynthesis from L-Leucine: A Hypothetical Pathway

Based on the established catabolic pathways of L-leucine in bacteria and general knowledge of fatty acid and secondary metabolite biosynthesis, a plausible pathway for the formation of 5-methoxypentanoic acid can be proposed. The catabolism of L-leucine is a well-studied process that can lead to the production of various branched-chain fatty acids and other secondary metabolites[2][3].

The proposed pathway initiates with the transamination of L-leucine to α-ketoisocaproate, a common step in branched-chain amino acid catabolism[2]. Subsequent oxidative decarboxylation yields isovaleryl-CoA, a key intermediate that can enter fatty acid synthesis pathways. The final, and most speculative, step involves a hydroxylation and subsequent O-methylation at the terminal carbon.

Diagram 1: Hypothetical Biosynthetic Pathway of 5-Methoxypentanoic Acid from L-Leucine

Caption: A proposed biosynthetic pathway for 5-methoxypentanoic acid starting from L-leucine in bacteria.

Causality Behind the Proposed Pathway:

-

L-Leucine as a Precursor: L-leucine is a common starting material for the synthesis of branched-chain fatty acids in bacteria[2][3]. Its carbon skeleton is a logical progenitor for a five-carbon acid backbone.

-

Formation of Isovaleryl-CoA: The conversion of L-leucine to isovaleryl-CoA is a well-established metabolic route in many microorganisms[2].

-

Terminal Functionalization: The introduction of a methoxy group at the terminal position likely proceeds through a hydroxylation event followed by O-methylation. While specific enzymes for this transformation on a pentanoic acid backbone are not yet characterized, O-methyltransferases are known to act on a variety of substrates in bacterial secondary metabolism[4]. The methyl group is typically donated by S-adenosyl methionine (SAM).

Analytical Methodologies for Identification

The definitive identification of 5-methoxypentanoic acid in a biological matrix requires a robust analytical workflow. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile organic acids. Due to the low volatility of carboxylic acids, derivatization is a mandatory step.

Diagram 2: Experimental Workflow for the Identification of 5-Methoxypentanoic Acid

Caption: A typical workflow for the extraction and identification of 5-methoxypentanoic acid from a microbial culture.

Detailed Experimental Protocol: Extraction and Derivatization

This protocol outlines a general procedure for the extraction and methylation of short-chain fatty acids from a liquid microbial culture for subsequent GC-MS analysis.

Materials:

-

Microbial culture broth

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

BF₃-Methanol solution (14% w/v) or freshly prepared diazomethane solution (handle with extreme caution in a fume hood)

-

Saturated sodium chloride solution

-

Hexane (GC grade)

-

5-Methoxypentanoic acid authentic standard

-

Glassware: centrifuge tubes, separatory funnel, round-bottom flask, vials for GC-MS

Procedure:

-

Sample Collection and Initial Processing:

-

Centrifuge the microbial culture (e.g., 50 mL) at 5,000 x g for 15 minutes to pellet the cells.

-

Carefully decant the supernatant into a clean flask. Acidify the supernatant to pH ~2 with HCl to protonate the carboxylic acids.

-

-

Liquid-Liquid Extraction:

-

Transfer the acidified supernatant to a separatory funnel.

-

Extract the supernatant three times with equal volumes of ethyl acetate.

-

Combine the organic layers and wash with a saturated NaCl solution to remove residual water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Solvent Removal:

-

Filter off the sodium sulfate and concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator. Do not evaporate to complete dryness to avoid loss of volatile components.

-

-

Derivatization (Methylation):

-

Method A: BF₃-Methanol:

-

To the concentrated extract, add 2 mL of 14% BF₃-methanol solution.

-

Heat the mixture in a sealed vial at 60°C for 30 minutes.

-

After cooling, add 1 mL of water and 1 mL of hexane. Vortex vigorously.

-

Allow the layers to separate and carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.

-

-

Method B: Diazomethane (for experienced users only due to toxicity and explosion hazard):

-

Dissolve the concentrated extract in a small volume of diethyl ether.

-

Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

-

Allow the reaction to proceed for 10-15 minutes.

-

Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen in a fume hood.

-

Reconstitute the sample in hexane for GC-MS analysis.

-

-

-

Preparation of Standard:

-

Prepare a standard solution of 5-methoxypentanoic acid and derivatize it using the same method as the sample to obtain methyl 5-methoxypentanoate for retention time and mass spectrum comparison.

-

GC-MS Analysis Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: A polar capillary column such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of FAMEs.

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 240°C

-

Hold: 5 minutes at 240°C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MSD Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis and Identification

The identification of methyl 5-methoxypentanoate in the sample is confirmed by:

-

Retention Time Matching: The retention time of the peak of interest in the sample chromatogram should match that of the derivatized authentic standard.

-

Mass Spectrum Matching: The mass spectrum of the peak of interest should match the mass spectrum of the derivatized authentic standard and the spectrum available in mass spectral libraries (e.g., NIST). The mass spectrum of methyl 5-methoxypentanoate will show characteristic fragments[5].

Conclusion and Future Perspectives

The natural occurrence of 5-methoxypentanoic acid remains an intriguing yet underexplored area of natural product research. The current evidence, primarily from secondary sources, points towards a microbial origin, likely as a metabolite of L-leucine. This guide has provided a hypothetical biosynthetic pathway and a detailed analytical workflow to facilitate further investigation into this compound.

Future research should focus on:

-

Isolation and Identification of Producing Organisms: Screening of various bacterial strains, particularly those known for diverse secondary metabolism, for the production of 5-methoxypentanoic acid.

-

Elucidation of the Biosynthetic Pathway: Once a producing organism is identified, genetic and biochemical studies can be conducted to identify the specific enzymes, including the putative hydroxylase and O-methyltransferase, involved in its biosynthesis.

-

Investigation of Biological Activity: The unique structure of 5-methoxypentanoic acid suggests it may possess interesting biological properties that warrant investigation.

By addressing these research gaps, the scientific community can shed more light on this elusive metabolite and its potential role in nature and for biotechnological applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 542362, Methyl 5-methoxypentanoate. Retrieved from [Link]

-

Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]

-

Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link] [Note: A placeholder URL is used as the original may not be stable. The content is based on the general principles discussed in the video.]

-

O-Methylation of carboxylic acids with streptozotocin. (2022). PubMed. Retrieved from [Link]

-

Production of short-chain fatty acids (SCFAs) as chemicals or substrates for microbes to obtain biochemicals. (2023). PMC. Retrieved from [Link]

-

Díaz-Pérez, A. L., Díaz-Pérez, C., & Campos-García, J. (2016). Bacterial l-leucine catabolism as a source of secondary metabolites. Reviews in Environmental Science and Bio/Technology, 15(1), 1–29. Retrieved from [Link]

-

CABI. (n.d.). Bacterial L-leucine catabolism as a source of secondary metabolites. CABI Digital Library. Retrieved from [Link]

-

Schallmey, M., & Sester, A. (2017). Functional and structural characterisation of a bacterial O-methyltransferase and factors determining regioselectivity. FEBS Letters, 591(2), 245-253. Retrieved from [Link]

Sources

- 1. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Functional and structural characterisation of a bacterial O-methyltransferase and factors determining regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 5-methoxypentanoate | C7H14O3 | CID 542362 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxypentanoic Acid

This guide provides a comprehensive analysis of the spectroscopic data for 5-methoxypentanoic acid (C₆H₁₂O₃), a carboxylic acid derivative featuring a terminal methoxy group. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity, purity, and structure. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile of the target molecule.

The molecular structure of 5-methoxypentanoic acid consists of a five-carbon chain with a carboxylic acid at one end (C1) and a methoxy group at the other (C5).[1] This bifunctional nature makes its spectroscopic interpretation a valuable case study.

Caption: 2D Structure of 5-methoxypentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of 5-methoxypentanoic acid is expected to show five distinct signals corresponding to its unique proton environments. The choice of a deuterated solvent like chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard is a common and effective protocol for this type of molecule.[2]

-

Causality of Chemical Shifts: The chemical shift of a proton is dictated by its local electronic environment. Protons near electronegative atoms (like oxygen) are "deshielded," causing their signals to appear further downfield (at a higher ppm value). The carboxylic acid proton is the most deshielded due to its attachment to an sp²-hybridized carbonyl carbon and a hydroxyl oxygen.[3] The methoxy group protons and the adjacent methylene protons are also significantly deshielded by the ether oxygen.

Table 1: Predicted ¹H NMR Data for 5-Methoxypentanoic Acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Shift & Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | Highly deshielded acidic proton; broadness due to hydrogen bonding and chemical exchange.[1][3] |

| -OCH₃ | 3.3 - 3.8 | Singlet | 3H | Protons on carbon adjacent to electronegative oxygen; no adjacent protons to couple with.[1] |

| C5-H₂ | 3.4 - 3.6 | Triplet | 2H | Deshielded by the adjacent methoxy group oxygen; appears as a triplet due to coupling with the two protons on C4.[1] |

| C2-H₂ | 2.3 - 2.6 | Triplet | 2H | Deshielded by the adjacent carbonyl group; appears as a triplet due to coupling with the two protons on C3.[1] |

| C3-H₂ & C4-H₂ | 1.2 - 1.8 | Multiplet | 4H | Aliphatic protons in the middle of the chain; they couple with each other and adjacent methylene groups, resulting in a complex, overlapping signal.[1] |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom.

-

Causality of Chemical Shifts: The carbonyl carbon of the carboxylic acid is the most deshielded (~180 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.[1] The carbon attached to the ether oxygen (C5) is also significantly downfield (~71 ppm), as is the methoxy carbon itself (~58 ppm).[1] The remaining alkyl carbons appear in the typical aliphatic region (20-35 ppm).[1]

Table 2: Predicted ¹³C NMR Data for 5-Methoxypentanoic Acid

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Shift |

| C1 (-COOH) | ~180 | Carbonyl carbon, highly deshielded by two oxygen atoms.[1] |

| C5 (-CH₂-O) | ~71 | Methylene carbon deshielded by the adjacent ether oxygen.[1] |

| -OCH₃ | ~58 | Methoxy carbon deshielded by its attached oxygen.[1] |

| C2 (-CH₂-COOH) | ~33 | Alpha-carbon deshielded by the inductive effect of the carbonyl group.[1] |

| C3 & C4 | 20 - 35 | Standard aliphatic methylene carbons.[1] |

Experimental Protocol: NMR Spectrum Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-methoxypentanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small drop of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Expertise in Interpretation: The IR spectrum of a carboxylic acid is dominated by two key features: a very broad O-H stretching band and an intense C=O stretching band. The extreme broadness of the O-H band (spanning 2500-3300 cm⁻¹) is a definitive marker for a carboxylic acid and is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational states.[4][5][6] This feature often overlaps with the sharper C-H stretching bands. The C=O stretch is also sensitive to this hydrogen bonding, typically appearing around 1710 cm⁻¹ for the dimeric form.[1][4]

Table 3: Key IR Absorptions for 5-Methoxypentanoic Acid

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity & Shape |

| 2500 - 3300 | Carboxylic Acid (-OH) | O-H Stretch | Strong, Very Broad |

| 2950 - 2850 | Alkyl (-CH₂) | C-H Stretch | Medium-Strong, Sharp |

| ~2830 | Methoxy (-OCH₃) | C-H Stretch | Medium, Sharp (Diagnostic) |

| 1710 - 1760 | Carboxylic Acid (C=O) | C=O Stretch | Strong, Sharp |

| 1200 - 1300 | Carboxylic Acid (C-O) | C-O Stretch | Medium |

| 1000 - 1300 | Ether (C-O-C) | C-O Stretch | Medium |

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: First, acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic functional group peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The molecular formula C₆H₁₂O₃ gives a molecular weight of 132.16 g/mol .[7]

-

Trustworthiness of Fragmentation: Under Electron Ionization (EI), a high-energy technique, the molecular ion (M⁺) is formed, which then undergoes fragmentation. The fragmentation pathways are not random; they are governed by the stability of the resulting carbocations and neutral losses. For 5-methoxypentanoic acid, cleavage adjacent to the oxygen atoms and the carbonyl group is highly probable.[1][8] The loss of a methoxy radical (•OCH₃, 31 Da) or a carboxyl radical (•COOH, 45 Da) are diagnostically significant fragmentation pathways.[1]

Table 4: Predicted Mass Spectrometry Fragments (EI) for 5-Methoxypentanoic Acid

| m/z | Ion Formula | Description |

| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 101 | [M - 31]⁺ | Loss of the methoxy group (•OCH₃) |

| 87 | [M - 45]⁺ | Loss of the carboxyl group (•COOH) |

In softer ionization techniques like Electrospray Ionization (ESI), fragmentation is minimized, and the protonated molecule [M+H]⁺ at m/z 133 or the deprotonated molecule [M-H]⁻ at m/z 131 would be the dominant species observed.[1]

Caption: Key EI-MS fragmentation pathways for 5-methoxypentanoic acid.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Select an appropriate ionization method. Electron Ionization (EI) is used for volatile compounds to induce fragmentation. Electrospray Ionization (ESI) is a softer method suitable for less volatile or thermally labile compounds.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Workflow for Structural Elucidation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation of the molecule's identity.

Caption: Integrated workflow for spectroscopic structure validation.

By following this workflow, a researcher can confidently determine that a sample is indeed 5-methoxypentanoic acid. The IR confirms the presence of the carboxylic acid and ether functional groups, the mass spectrum confirms the molecular weight and key structural motifs, and the NMR spectra provide the definitive atom-by-atom connectivity map.

References

-

PubChem. (n.d.). 5-methoxypentanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Millikin University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 5-methoxypentanoic Acid | C6H12O3 | CID 285825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

solubility and stability of 5-methoxypentanoic acid

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypentanoic acid, a carboxylic acid derivative with the molecular formula C6H12O3, presents a unique combination of hydrophilic and hydrophobic characteristics.[1] This bifunctional nature, stemming from its terminal carboxylic acid and a methoxy group at the opposite end of a five-carbon chain, makes its physicochemical properties, particularly solubility and stability, of significant interest in various scientific disciplines, including drug discovery and development. Understanding these core attributes is paramount for its effective application, from designing formulations to predicting its behavior in biological systems. This guide provides a comprehensive technical overview of the , offering both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties of 5-Methoxypentanoic Acid

A foundational understanding of the physicochemical properties of 5-methoxypentanoic acid is essential for any experimental design. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| CAS Number | 70160-05-3 | [2][3] |

| Computed XLogP3 | 0.4 | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| pKa | Estimated to be in the range of 4.5-5.0 | [1] |

The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the carboxylic acid and ether oxygens) suggests a degree of water solubility, while the pentyl chain imparts some lipophilicity, as indicated by the positive XLogP3 value.[1][2]

Solubility Profile

The solubility of 5-methoxypentanoic acid is a critical parameter for its handling, formulation, and biological absorption. Its amphiphilic structure dictates its solubility in a range of solvents.

Aqueous Solubility

The aqueous solubility of 5-methoxypentanoic acid is significantly influenced by pH due to the ionizable carboxylic acid group.[1]

-

In acidic pH (below its pKa): The compound exists predominantly in its neutral, protonated form. The solubility will be primarily dictated by the polarity of the overall molecule. While the carboxylic acid and methoxy groups contribute to hydrophilicity, the five-carbon chain limits its miscibility with water.[1]

-

In neutral to basic pH (above its pKa): The carboxylic acid group will be deprotonated, forming the highly polar carboxylate anion. This ionic form dramatically increases its solubility in aqueous media.[1]

Solubility in Organic Solvents

5-Methoxypentanoic acid is expected to exhibit good solubility in a variety of organic solvents.[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of these solvents to form hydrogen bonds with both the carboxylic acid and methoxy functional groups.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is also expected in these solvents through dipole-dipole interactions with the polar functional groups.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the overall polarity of the molecule.

The following table summarizes the expected solubility of 5-methoxypentanoic acid.

| Solvent Type | Examples | Expected Solubility | Rationale |

| Aqueous (pH < pKa) | Acidic Buffers | Moderate | Hydrogen bonding with water is limited by the hydrophobic carbon chain.[1] |

| Aqueous (pH > pKa) | Neutral/Basic Buffers | High | Formation of the highly polar and water-soluble carboxylate anion.[1] |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions.[1] |

| Polar Aprotic | DMSO, Acetone | High | Favorable dipole-dipole interactions.[1] |

| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; mismatch in polarity. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the equilibrium solubility of 5-methoxypentanoic acid in various solvents at a controlled temperature.

Materials:

-

5-Methoxypentanoic acid

-

Selected solvents (e.g., water, pH-buffered solutions, methanol, acetonitrile)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of 5-methoxypentanoic acid to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples to further facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid aspirating any solid particles, it is advisable to take the sample from the middle of the supernatant.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of 5-methoxypentanoic acid using a validated analytical method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Chemical Stability Profile

Assessing the chemical stability of a compound is a critical component of drug development, as it provides insights into its degradation pathways and helps establish appropriate storage conditions and shelf-life.[5][6] Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify potential degradation products.[7][8]

Forced Degradation (Stress Testing) Studies

Forced degradation studies for 5-methoxypentanoic acid should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[5] The primary stress conditions to be evaluated are hydrolysis, oxidation, photolysis, and thermal stress.[7][9]

Experimental Protocols for Forced Degradation Studies

The following are detailed protocols for conducting forced degradation studies on 5-methoxypentanoic acid. A validated stability-indicating analytical method is a prerequisite for these studies to separate and quantify the parent compound from its degradation products.

1. Hydrolytic Stability

Objective: To evaluate the susceptibility of 5-methoxypentanoic acid to hydrolysis under acidic and basic conditions.[5][7]

Materials:

-

5-Methoxypentanoic acid solution (e.g., 1 mg/mL in a suitable co-solvent if necessary)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Heating block or water bath

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Acid Hydrolysis:

-

Prepare a solution of 5-methoxypentanoic acid in 0.1 M HCl.

-

Expose the solution to elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., up to 7 days).[7]

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis to halt the reaction.

-

Analyze the samples using the stability-indicating method.

-

-

Base Hydrolysis:

-

Prepare a solution of 5-methoxypentanoic acid in 0.1 M NaOH.

-

Maintain the solution at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for a defined period.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.

-

Analyze the samples.

-

2. Oxidative Stability

Objective: To assess the susceptibility of 5-methoxypentanoic acid to oxidation.

Materials:

-

5-Methoxypentanoic acid solution

-

3% Hydrogen peroxide (H2O2) solution

-

Protection from light (e.g., amber vials or aluminum foil)

Procedure:

-

Prepare a solution of 5-methoxypentanoic acid and treat it with 3% H2O2.

-

Store the solution at room temperature, protected from light, for a defined period (e.g., up to 7 days).[7]

-

Withdraw samples at appropriate time points.

-

Analyze the samples immediately or quench the reaction if necessary.

3. Photostability

Objective: To determine the effect of light exposure on the stability of 5-methoxypentanoic acid, following ICH Q1B guidelines.[5][10]

Materials:

-

5-Methoxypentanoic acid (solid and in solution)

-

Photostability chamber equipped with a light source that provides both UV and visible light (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Chemically inert transparent containers (e.g., quartz).[10]

-

Dark control samples wrapped in aluminum foil.

Procedure:

-

Expose solid and solution samples of 5-methoxypentanoic acid to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][9]

-

Place control samples, protected from light, under the same temperature and humidity conditions.

-

Analyze the exposed and control samples at the end of the exposure period.

4. Thermal Stability

Objective: To evaluate the stability of 5-methoxypentanoic acid under high-temperature conditions.

Materials:

-

5-Methoxypentanoic acid (solid)

-

Thermostatic oven

-

Vials

Procedure:

-

Place solid samples of 5-methoxypentanoic acid in vials.

-

Expose the samples to elevated temperatures (e.g., 60-80 °C) in a thermostatically controlled oven for a defined period.[7]

-

Withdraw samples at appropriate time points.

-

Allow the samples to cool to room temperature before preparing for analysis.

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of 5-methoxypentanoic acid and its potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reversed-phase HPLC method with UV detection would likely be suitable. The method must be validated to be "stability-indicating," meaning it can resolve the parent compound from all significant degradation products and placebo components.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products formed during forced degradation studies.

-

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can also be employed for the characterization of the compound and its degradation products.[11][12]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the . The dual functionality of this molecule dictates a pH-dependent aqueous solubility and good solubility in polar organic solvents. A systematic approach to forced degradation studies, guided by ICH principles, is essential to elucidate its intrinsic stability and potential degradation pathways. The experimental protocols and analytical considerations outlined herein offer a robust starting point for researchers, scientists, and drug development professionals to thoroughly characterize 5-methoxypentanoic acid, ensuring its quality, safety, and efficacy in its intended applications.

References

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Itzstein, S. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. (Similar content found in: Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868.) Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285825, 5-methoxypentanoic Acid. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Patel, R. M., & Patel, P. M. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 4(2), 159-165. Retrieved from [Link]

- Unknown. (n.d.). Experiment 1 Determination of Solubility Class.

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-22. (Similar content found in: BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.) Retrieved from [Link]

-

Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

-

Park, K. (2025). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Molecular Pharmaceutics, 22, 446-458. Retrieved from [Link]

-

Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(7), 1251-1258. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

- Ziyatdinova, G. K., & Budnikov, H. C. (2025). Modern Methods and Current Trends in the Analytical Chemistry of Flavanones. Journal of Analytical Chemistry. Retrieved from a general analytical chemistry journal.

- PCI Synthesis. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- International Council for Harmonisation. (2025). ICH Q1: Stability Testing of Drug Substances and Drug Products.

-

International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Active Substances and Medicinal Products Q1B. Retrieved from [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

Chen, F., & De-Xing, H. (2008). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Food Chemistry, 107(2), 643-650. Retrieved from [Link]

-

Acree, Jr., W. E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891-893. Retrieved from [Link]

-

Park, K. (2024). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Retrieved from [Link]

-

AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

dos Santos, A. P. L., et al. (2022). Theoretical and Experimental Study of the Stability of Thiamethoxam Under Different Environmental Conditions. Molecules, 27(15), 4993. Retrieved from [Link]

-

AOAC International. (2023). Official Methods of Analysis, 22nd Edition. Retrieved from [Link]

- Unknown. (n.d.). Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs.

-

Sharma, M. C. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 542362, Methyl 5-methoxypentanoate. Retrieved from [Link]

Sources

- 1. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]

- 2. 5-methoxypentanoic Acid | C6H12O3 | CID 285825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. rjptonline.org [rjptonline.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kinampark.com [kinampark.com]

An In-Depth Technical Guide on the Potential Metabolic Pathways of 5-Methoxypentanoic Acid

Introduction: The Enigmatic Role of 5-Methoxypentanoic Acid in Metabolism

5-Methoxypentanoic acid (5-MPA) is a six-carbon carboxylic acid characterized by a methoxy group at the terminal (C5) position[1][2]. While not a common endogenous fatty acid, its emergence as a metabolite of certain xenobiotics, such as the anti-inflammatory drug Lomefloxacin in rats, and its potential involvement in bacterial amino acid metabolism, underscores the importance of elucidating its metabolic fate within biological systems[1]. Understanding the biotransformation of 5-MPA is critical for researchers in drug development, toxicology, and metabolomics. The presence of the terminal methoxy group introduces a unique structural feature that influences its susceptibility to classical fatty acid oxidation pathways, suggesting alternative or modified metabolic routes.

This technical guide provides a comprehensive overview of the scientifically plausible metabolic pathways for 5-methoxypentanoic acid. Grounded in established principles of fatty acid and xenobiotic metabolism, this document explores two primary hypothetical pathways: Pathway A , initiated by omega-oxidation, and Pathway B , involving direct O-demethylation. Furthermore, a detailed, field-proven protocol for investigating these pathways using an in vitro human liver microsome model is provided, offering a practical framework for experimental validation.

Proposed Metabolic Pathways of 5-Methoxypentanoic Acid

The metabolic fate of 5-methoxypentanoic acid is likely dictated by the interplay of enzymes primarily located in the endoplasmic reticulum and mitochondria. The presence of the C5-methoxy group sterically hinders direct entry into the mitochondrial beta-oxidation spiral, a primary catabolic pathway for many fatty acids. Therefore, initial modifying reactions are a prerequisite.

Pathway A: Omega-Oxidation Followed by Beta-Oxidation

A predominant pathway for the metabolism of substituted or unusual fatty acids is omega-oxidation, which occurs in the endoplasmic reticulum[3]. This pathway serves as a preparatory route to generate a substrate amenable to beta-oxidation.

Step 1: Omega-Hydroxylation

The initial and rate-limiting step of omega-oxidation is the hydroxylation of the terminal methyl group (or in this case, the methoxy group) of the fatty acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies, which act as monooxygenases[3][4]. In this proposed step, the methoxy group of 5-methoxypentanoic acid would be hydroxylated to form 5-hydroxy-5-methoxypentanoic acid. This is an unstable intermediate that would likely rapidly decompose. A more plausible scenario is the oxidative O-dealkylation at the omega-position, leading to the formation of 5-hydroxypentanoic acid and formaldehyde.

Step 2: Oxidation to a Dicarboxylic Acid

The newly formed 5-hydroxypentanoic acid would then undergo successive oxidations catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. This two-step process converts the terminal hydroxyl group into a carboxylic acid, yielding a dicarboxylic acid, glutaric acid.

Step 3: Beta-Oxidation of the Dicarboxylic Acid

Glutaric acid can then be transported into the mitochondria to undergo beta-oxidation. This process proceeds from one of the carboxyl ends, sequentially cleaving two-carbon units in the form of acetyl-CoA. The beta-oxidation of glutaric acid would yield acetyl-CoA and succinyl-CoA. Succinyl-CoA can then enter the Krebs cycle, contributing to cellular energy production.

It is important to note that an accumulation of glutaric acid and its derivatives is associated with the genetic metabolic disorder glutaric aciduria type I, which results from a deficiency in the enzyme glutaryl-CoA dehydrogenase.

Diagram of Proposed Pathway A: Omega-Oxidation followed by Beta-Oxidation

Caption: Proposed omega-oxidation pathway of 5-methoxypentanoic acid.

Pathway B: O-Demethylation

An alternative primary metabolic route involves the direct O-demethylation of the methoxy group, a common reaction for many xenobiotics containing ether linkages. This reaction is also primarily mediated by cytochrome P450 enzymes in the endoplasmic reticulum.

Step 1: Cytochrome P450-Mediated O-Demethylation

In this pathway, a cytochrome P450 enzyme would directly attack the methyl group of the methoxy moiety of 5-methoxypentanoic acid. This oxidative demethylation would lead to the formation of an unstable hemiacetal intermediate, which would then spontaneously decompose to yield 5-hydroxypentanoic acid and formaldehyde.

Step 2: Subsequent Metabolism of 5-Hydroxypentanoic Acid

The resulting 5-hydroxypentanoic acid would then follow the same metabolic fate as described in Pathway A, being oxidized to glutaric acid and subsequently undergoing mitochondrial beta-oxidation to produce acetyl-CoA and succinyl-CoA.

Diagram of Proposed Pathway B: O-Demethylation

Caption: Workflow for in vitro metabolism of 5-methoxypentanoic acid.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of 5-methoxypentanoic acid in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).

-

On the day of the experiment, thaw the pooled human liver microsomes on ice.

-